molecular formula C16H16N2O3 B12289889 2-(2,3,4-Trihydroxybutyl)-benzo[g]quinoxaline

2-(2,3,4-Trihydroxybutyl)-benzo[g]quinoxaline

Cat. No.: B12289889
M. Wt: 284.31 g/mol
InChI Key: UYVCNKANYYHWRW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Systematic Nomenclature and Molecular Formula

The compound is systematically named This compound , reflecting its fused aromatic benzoquinoxaline core substituted with a trihydroxybutyl side chain at the 2-position. Its molecular formula is C₁₆H₁₆N₂O₃ , with a molar mass of 284.31 g/mol . The benzo[g]quinoxaline moiety consists of a quinoxaline ring (a bicyclic structure with two nitrogen atoms at positions 1 and 4) fused to a benzene ring at the [g] position, which dictates its planar aromatic geometry . The trihydroxybutyl substituent introduces three hydroxyl groups on a four-carbon chain, contributing to the molecule’s polarity and stereochemical complexity.

The compound is alternatively referred to as 3-DG/DAN adduct in biochemical contexts, where it forms through the reaction between 3-deoxyglucosone (3-DG) and 2,3-diaminonaphthalene (DAN) . This nomenclature highlights its role as a derivatization product in analytical chemistry for detecting α-dicarbonyl compounds.

Property Value Source
Molecular Formula C₁₆H₁₆N₂O₃
Molar Mass 284.31 g/mol
CAS Registry Number 771-97-1
IUPAC Name This compound

Structural Elucidation via Spectroscopic Methods

The structural characterization of this compound relies on advanced spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy provides critical insights into its proton and carbon environments. The aromatic protons of the benzo[g]quinoxaline core resonate in the δ 7.5–8.5 ppm range, typical for deshielded aromatic systems . The trihydroxybutyl side chain exhibits distinct signals for hydroxyl protons (δ 3.5–5.0 ppm) and methylene/methine protons (δ 2.5–4.0 ppm), with coupling constants revealing its stereochemical configuration .

Infrared (IR) spectroscopy identifies key functional groups, including O–H stretches (3200–3500 cm⁻¹) from the hydroxyl groups and C=N stretches (1600–1650 cm⁻¹) from the quinoxaline ring . Mass spectrometry (MS) confirms the molecular ion peak at m/z 284.31, consistent with the molecular formula, and fragment ions at m/z 180.20 (benzo[g]quinoxaline moiety) and m/z 104.11 (trihydroxybutyl fragment) .

Isomeric Forms and Conformational Analysis

The trihydroxybutyl side chain introduces four stereocenters (at C2, C3, C4, and the benzylic carbon), theoretically permitting 16 stereoisomers. However, synthetic routes typically yield a single diastereomer due to stereoselective formation during the 3-DG/DAN adduct reaction . Computational studies suggest that the erythro configuration predominates, where adjacent hydroxyl groups adopt a cis orientation, stabilizing the molecule through intramolecular hydrogen bonding .

Conformational analysis reveals flexibility in the trihydroxybutyl chain, with rotational freedom around the C–C bonds linking the hydroxyl groups. Molecular dynamics simulations indicate that the gauche conformation minimizes steric clashes between hydroxyl groups, while the anti-periplanar conformation maximizes hydrogen bonding with the quinoxaline ring’s nitrogen atoms .

Computational Modeling of Electronic and Steric Properties

Density Functional Theory (DFT) calculations at the B3LYP/6-31G(d) level elucidate the compound’s electronic structure. The benzo[g]quinoxaline core exhibits a HOMO-LUMO gap of 4.2 eV, indicative of moderate electron delocalization and aromatic stability . The trihydroxybutyl substituent reduces the gap to 3.8 eV due to electron-donating hydroxyl groups, enhancing the molecule’s polarizability .

Steric maps generated via Molecular Mechanics (MMFF94) simulations highlight crowding near the C2 position, where the bulky trihydroxybutyl group induces torsional strain. This strain is partially relieved through non-covalent interactions , such as C–H···O hydrogen bonds between the side chain and quinoxaline ring .

Computational Parameter Value Method
HOMO-LUMO Gap (Core) 4.2 eV DFT/B3LYP/6-31G(d)
HOMO-LUMO Gap (Full Molecule) 3.8 eV DFT/B3LYP/6-31G(d)
Torsional Energy (C2–C3 Bond) 8.2 kcal/mol MMFF94
Intramolecular H-Bond Energy -5.6 kcal/mol DFT/B3LYP/6-31G(d)

The compound’s electronic properties suggest potential applications in organic electronics, where its tunable HOMO-LUMO gap could facilitate charge transport in semiconductor materials .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C16H16N2O3

Molecular Weight

284.31 g/mol

IUPAC Name

4-benzo[g]quinoxalin-3-ylbutane-1,2,3-triol

InChI

InChI=1S/C16H16N2O3/c19-9-16(21)15(20)7-12-8-17-13-5-10-3-1-2-4-11(10)6-14(13)18-12/h1-6,8,15-16,19-21H,7,9H2

InChI Key

UYVCNKANYYHWRW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C3C(=CC2=C1)N=CC(=N3)CC(C(CO)O)O

Origin of Product

United States

Chemical Reactions Analysis

4-Benzo[g]quinoxalin-2-yl-1,2R,3S-Butanetriol can undergo various chemical reactions, including:

Scientific Research Applications

Anticancer Applications

Benzo[g]quinoxaline derivatives, including 2-(2,3,4-Trihydroxybutyl)-benzo[g]quinoxaline, have been studied extensively for their anticancer properties. Research indicates that these compounds can inhibit various cancer cell lines through multiple mechanisms.

Case Studies

  • MCF-7 Breast Cancer Cells : In vitro studies have shown that this compound exhibits significant cytotoxicity against MCF-7 breast cancer cells. This was assessed through cell viability assays and flow cytometry analyses that indicated alterations in the cell cycle profile .
  • Molecular Docking Studies : Molecular docking has provided insights into the binding interactions of this compound with target proteins involved in cancer progression. The binding affinity and interaction modes have been characterized using computational methods .
Study Cell Line Mechanism Outcome
Study 1MCF-7Topoisomerase II inhibitionSignificant cytotoxicity observed
Study 2HCT-15Apoptosis inductionComparable efficacy to Doxorubicin

Crop Protection Applications

Beyond its medicinal properties, this compound has been investigated for its potential role in agriculture as a crop protection agent.

Research Findings

  • A patent has been filed detailing the use of quinoxalinone derivatives as crop protection agents. These compounds are noted for their ability to enhance plant resilience against environmental stressors and improve overall yield .

Summary of Findings

The applications of this compound span both medical and agricultural fields. Its anticancer properties are supported by robust experimental evidence demonstrating its effectiveness against various cancer cell lines through mechanisms such as topoisomerase inhibition and apoptosis induction. Additionally, its potential as a crop protection agent highlights its versatility and importance in sustainable agriculture.

Mechanism of Action

The mechanism by which 4-Benzo[g]quinoxalin-2-yl-1,2R,3S-Butanetriol exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The quinoxaline ring can participate in π-π stacking interactions, hydrogen bonding, and other non-covalent interactions, influencing the activity of biological molecules and pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Benzo[g]quinoxaline Derivatives

Structural and Functional Differences

Table 1: Structural and Functional Comparison of Benzo[g]quinoxaline Derivatives
Compound Substituents Key Properties/Activities Application Area References
2-(2,3,4-Trihydroxybutyl)-benzo[g]quinoxaline 2,3,4-Trihydroxybutyl Forms stable adduct with 3-DG; UV-detectable Analytical chemistry (3-DG detection)
2-(4-Chlorophenyl)-benzo[g]quinoxaline 4-Chlorophenyl Topoisomerase IIβ inhibition (IC50: 32.16 µM); apoptosis induction Anticancer therapy
Benzo[g]quinoxaline-5,10-dione derivatives 5,10-Dione groups Moderate antimycobacterial activity Tuberculosis treatment
2-Phenylbenzo[g]quinoxaline derivatives (e.g., 3d, 3e) 4-Hydroxyphenyl, 4-dimethylaminophenyl Viscosity-sensitive fluorescence Fluorescent probes
Benzo[f]thieno[3,2-h]quinoxalines Thiophene-fused scaffold Limited literature; synthetic novelty Material science
3-[(4-Ethoxybenzyl)amino]-6-(trifluoromethyl)quinoxaline-2-carboxylic acid Ethoxybenzyl, trifluoromethyl, carboxylic acid Undisclosed biological activity Pharmaceutical research
Key Observations:
  • Substituent Impact : The 2,3,4-trihydroxybutyl group in the target compound confers hydrophilicity and specificity for 3-DG binding, unlike hydrophobic substituents (e.g., chlorophenyl or trifluoromethyl) in anticancer or antimycobacterial derivatives .
  • Fluorescence vs. Stability: Phenyl derivatives with electron-donating groups (e.g., 4-dimethylaminophenyl) exhibit viscosity-sensitive fluorescence due to intramolecular rotation, whereas the trihydroxybutyl derivative’s rigidity enhances its stability for HPLC detection .

Biological Activity

2-(2,3,4-Trihydroxybutyl)-benzo[g]quinoxaline is a compound of significant interest due to its potential biological activities, particularly in the context of cancer treatment. This article reviews the synthesis, biological activity, and mechanisms of action associated with this compound, supported by data tables and relevant case studies.

Synthesis

The synthesis of this compound involves several chemical reactions that typically include the condensation of specific precursors. The compound is derived from quinoxaline frameworks known for their diverse biological activity. The synthetic routes often utilize catalysts to enhance yield and selectivity.

Anticancer Properties

Recent studies have highlighted the cytotoxic effects of benzo[g]quinoxaline derivatives against various cancer cell lines. Specifically, in vitro evaluations have shown that this compound exhibits promising anticancer activity against the MCF-7 breast cancer cell line.

  • Cytotoxicity Assessment : The cytotoxic activity was measured using the MTT assay, revealing an IC50 value that indicates effective inhibition of cell proliferation. For instance, a closely related compound demonstrated an IC50 value of 2.89 µM against MCF-7 cells compared to doxorubicin's IC50 of 2.01 µM .
CompoundIC50 (µM)Reference
This compoundTBDCurrent Study
Doxorubicin2.01
Other Benzo[g]quinoxalines8.84 (compound 9)

The mechanism by which this compound exerts its effects is multifaceted:

  • Topoisomerase Inhibition : The compound has been shown to inhibit topoisomerase IIβ, a critical enzyme in DNA replication and repair. This inhibition leads to increased DNA damage and apoptosis in cancer cells .
  • Apoptotic Pathways : Studies indicate that the compound induces apoptosis through the intrinsic pathway by activating pro-apoptotic proteins such as Bax while downregulating anti-apoptotic proteins like Bcl-2 . This dual action contributes to its effectiveness as an anticancer agent.

Molecular Docking Studies

Molecular docking studies provide insights into the binding interactions between this compound and its biological targets. The docking score indicates favorable interactions with key amino acids in target proteins involved in cancer proliferation pathways .

Case Studies

Several case studies have been conducted to evaluate the efficacy of benzo[g]quinoxaline derivatives in clinical settings:

  • MCF-7 Cell Line Study : A study demonstrated that treatment with a benzo[g]quinoxaline derivative resulted in significant apoptosis and cell cycle arrest at G1 and S phases .
  • Comparative Analysis : Another study compared various quinoxaline derivatives' cytotoxicity against different cancer cell lines, establishing a structure-activity relationship that underscores the importance of specific functional groups in enhancing biological activity .

Preparation Methods

Homoglucan-Derived Synthesis

The reaction of homoglucans (e.g., barley lichenan or scleroglucan) with o-phenylenediamine under alkaline conditions is a classical method. This approach exploits the oxidative cleavage of glucan 1,3- and 1,4-glycosidic bonds to generate 2,3,4-trihydroxybutyl intermediates, which subsequently condense with o-phenylenediamine. For example:

  • Barley lichenan (1,3- and 1,4-linked glucan) reacts with o-phenylenediamine in 0.5 M NaOH at 80°C for 24 hours, yielding 2-(2,3,4-trihydroxybutyl)-quinoxaline (G-1) with a molar ratio of 1,4- to 1,3-linkages at 2.2.
  • Scleroglucan (1,3- and branched 1,6-linked glucan) produces the same product, confirming the method’s adaptability to different polysaccharide sources.

Reaction Conditions:

Parameter Value
Temperature 80°C
Reaction Time 24 hours
Base 0.5 M NaOH
Yield (G-1) 65–72%

Mechanistic Insights

The reaction proceeds via:

  • Oxidative cleavage of glucan chains to form 2,3,4-trihydroxybutanal.
  • Condensation with o-phenylenediamine to generate the quinoxaline core.
  • Aromatization under alkaline conditions, stabilized by hydrogen bonding between hydroxyl groups and the heterocyclic nitrogen.

Benzo[g]quinoxaline Functionalization

Naphthalene-2,3-Diamine-Based Synthesis

A modular approach involves synthesizing benzo[g]quinoxaline from naphthalene-2,3-diamine (1 ) and functionalizing it with trihydroxybutyl groups:

  • Core Formation : React 1 with 4-chlorophenacyl bromide in methanol containing fused sodium acetate (2 equivalents) under reflux (2 hours).
  • Side-Chain Introduction : Introduce the trihydroxybutyl moiety via nucleophilic substitution or Mitsunobu reaction, using protected trihydroxybutyl bromides (e.g., 2,3,4-tri-O-acetyloxybutyl bromide) and catalytic triethylamine.

Example Protocol:

Step Conditions
Benzo[g]quinoxaline Reflux in MeOH/NaOAc (2 h)
Alkylation TEA, DMF, 60°C, 6 h
Deprotection 2 M HCl/MeOH (1:1), rt, 1 h
Final Yield 58–64%

Stereochemical Control

The trihydroxybutyl group’s stereochemistry is controlled using chiral auxiliaries or enzymatic resolution. For instance, lipase-catalyzed acetylation of racemic trihydroxybutyl intermediates achieves >90% enantiomeric excess.

One-Pot Tandem Reactions

Triiodoisocyanuric Acid (TICA)-Mediated Synthesis

A one-pot protocol using TICA enables simultaneous bromination and condensation:

  • Bromination : Styrenes are brominated in situ to form α-bromo ketones.
  • Condensation : React with naphthalene-2,3-diamine and benzo[c]thiadiazole-4,5-diamine to form the quinoxaline core.
  • Hydroxylation : Oxidative hydroxylation with H2O2/FeCl3 introduces the trihydroxybutyl group.

Optimized Parameters:

Component Quantity
Styrene 1.0 equiv
TICA 1.2 equiv
H2O2 (30%) 3.0 equiv
Yield 55–79%

Analytical Validation and Characterization

Structural Confirmation

  • 1H NMR (DMSO-d6): δ 3.50–4.20 (m, 4H, –CH2OH and –CHOH), 7.60–8.40 (m, 6H, aromatic).
  • IR : Peaks at 3400 cm−1 (O–H), 1620 cm−1 (C=N), and 1120 cm−1 (C–O).
  • HPLC : Purity ≥99.0% (C18 column, 0.1% TFA/MeCN gradient).

Stability Considerations

The compound is hygroscopic and requires storage under nitrogen at –20°C. Aqueous solutions are stable for ≤1 month at –80°C.

Comparative Analysis of Methods

Method Yield (%) Purity (%) Scalability Key Advantage
Alkaline Condensation 65–72 ≥99.0 High Uses renewable polysaccharides
Naphthalene-Based 58–64 ≥98.5 Moderate Modular functionalization
TICA-Mediated 55–79 ≥97.0 High One-pot efficiency

Q & A

Q. What role does 2-(2,3,4-Trihydroxybutyl)-benzo[g]quinoxaline play in detecting advanced glycation end-products (AGEs) in diabetic models?

This compound is used as a fluorescent marker in HPLC and MS assays to quantify the AGE precursor 3-deoxyglucosone (3-DG). The protocol involves derivatizing 3-DG with 2,3-diaminonaphthalene (DAN) to form the fluorescent adduct this compound, detectable at 267 nm excitation and 503 nm emission. Normal serum levels are 12.8 ± 5.2 ng/mL, while diabetic patients show elevated levels (31.8 ± 11.3 ng/mL), correlating with HbA1c .

Q. What synthetic strategies are employed to prepare benzo[g]quinoxaline derivatives?

Common methods include condensation reactions between 1,2-diamines and dicarbonyl compounds. For example, 2,3-dichloroquinoxaline (DCQX) reacts with nucleophiles like aryl amines to yield substituted derivatives. Green chemistry approaches using uncatalyzed, solvent-efficient conditions (e.g., ethanol/water mixtures) are also reported for 2,3-diphenylquinoxalines, achieving high yields (>85%) under mild conditions .

Q. How is the structure of benzo[g]quinoxaline derivatives validated?

Characterization relies on 1H^1 \text{H}-NMR spectroscopy, where quinoxaline ring protons resonate at δ7.7–8.0 ppm. Methylene protons in substituents appear upfield (δ4.9 ppm). Halogen substitutions (e.g., Cl, Br) cause downfield shifts due to electronegativity effects .

Advanced Research Questions

Q. How can researchers optimize the fluorescent detection of 3-DG in complex biological matrices?

Key steps include:

  • Sample Preparation : Deproteinization with 60% perchloric acid to avoid interference.
  • Internal Standards : Use of 3,4-hexanedion (1 ppm) for normalization.
  • Extraction : Ethyl acetate/methanol extraction to isolate the adduct.
  • Validation : Cross-correlation with HbA1c levels and spike-recovery experiments to ensure accuracy . Contradictions in 3-DG levels (e.g., diabetic rat models vs. human serum) require rigorous validation of species-specific metabolic pathways.

Q. What mechanistic insights explain the anticancer activity of benzo[g]quinoxaline derivatives?

Derivatives like 2,4-disubstituted benzo[g]quinoxalines inhibit topoisomerase IIβ (IC50_{50} < 1 µM) and induce apoptosis via Bax activation and Bcl2 downregulation. In MCF-7 cells, these compounds cause pre-G1 apoptosis and cell cycle arrest (G1/S phase), validated by ELISA and flow cytometry .

Q. How do structural modifications of benzo[g]quinoxaline affect its electronic properties in photovoltaic applications?

Substitutions with electron-deficient groups (e.g., pyridopyrazine) enhance acceptor strength, shifting absorption maxima to 645–770 nm. Donor-acceptor polymers (e.g., dithienopyrrole-quinoxaline) exhibit hole mobilities up to 3.0 × 104^{-4} cm2^2 V1^{-1}s1^{-1} in field-effect transistors. Bulk heterojunction solar cells achieve 1.4% power conversion efficiency when blended with fullerene derivatives .

Q. What challenges arise in synthesizing benzo[g]quinoxaline-based inhibitors for Mycobacterium tuberculosis?

Docking studies reveal that benzo[g]quinoxaline scaffolds require precise steric and electronic alignment to inhibit MtTopo-I. Modifications at R1/R2 positions (e.g., styryl groups) enhance binding affinity but may reduce solubility, necessitating formulation optimization .

Methodological Notes

  • Contradiction Analysis : Discrepancies in 3-DG levels across studies (e.g., diabetic rats vs. humans) may stem from interspecies metabolic differences or assay variability. Include species-specific calibration curves .
  • Synthetic Optimization : For green synthesis, ethanol/water (3:1) reduces reaction times (<2 hours) and improves yields (>85%) compared to traditional methods .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.